molecular formula C9H7ClN2O B1460024 4-Chloro-1-methyl-1H-indazole-3-carbaldehyde CAS No. 1033693-09-2

4-Chloro-1-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1460024
M. Wt: 194.62 g/mol
InChI Key: NPZBPERUFKBRQZ-UHFFFAOYSA-N
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Description

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . Also, they are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Here are some of the applications:

  • Pharmacology

    • Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
    • For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
    • Pazopanib 2 is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
  • Synthesis of New Derivatives

    • According to the obtained structure activity relationship, the authors further designed and synthesized a new series of derivatives .
    • 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) exhibited the most potent FGFR1 inhibitory activity in the enzymatic assay (IC 50 = 30.2 ± 1.9 nM) .
  • Synthetic Approaches

    • Recent strategies for the synthesis of 1H- and 2H-indazoles have been published during the last five years .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Inhibitory Activity

    • According to the obtained structure activity relationship, the authors further designed and synthesized a new series of derivatives .
    • 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) exhibited the most potent FGFR1 inhibitory activity in the enzymatic assay (IC 50 = 30.2 ± 1.9 nM) .
  • Phosphoinositide 3-Kinase δ Inhibitors

    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • This application is particularly important in the field of respiratory medicine .
  • Antihypertensive, Antidepressant, and Anti-Inflammatory Agents

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • These compounds are significant in the field of medicinal chemistry .

properties

IUPAC Name

4-chloro-1-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-8-4-2-3-6(10)9(8)7(5-13)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZBPERUFKBRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249072
Record name 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-indazole-3-carbaldehyde

CAS RN

1033693-09-2
Record name 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033693-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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